molecular formula C7H11NO8P2 B13439797 Risedronic Acid N-Oxide

Risedronic Acid N-Oxide

Cat. No.: B13439797
M. Wt: 299.11 g/mol
InChI Key: HYEZNYFSEDLYRE-UHFFFAOYSA-N
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Description

Risedronic Acid N-Oxide is a derivative of risedronic acid, a bisphosphonate used primarily in the treatment of osteoporosis and Paget’s disease. This compound is known for its ability to inhibit bone resorption, thereby strengthening bones and reducing the risk of fractures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Risedronic Acid N-Oxide can be synthesized through the oxidation of risedronic acid. One common method involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions . Another method employs titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent . These methods are preferred due to their efficiency and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The use of microwave irradiation has been explored to reduce reaction times and improve yields . This method, although promising, can be relatively expensive for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Risedronic Acid N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of risedronic acid to its N-oxide form is a key reaction .

Common Reagents and Conditions

Common reagents used in the oxidation process include sodium percarbonate, hydrogen peroxide, and titanium silicalite . These reactions are typically carried out under mild conditions to ensure high yields and purity.

Major Products

The primary product of these reactions is this compound, which retains the bisphosphonate structure essential for its biological activity .

Properties

Molecular Formula

C7H11NO8P2

Molecular Weight

299.11 g/mol

IUPAC Name

[1-hydroxy-2-(1-oxidopyridin-1-ium-3-yl)-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C7H11NO8P2/c9-7(17(11,12)13,18(14,15)16)4-6-2-1-3-8(10)5-6/h1-3,5,9H,4H2,(H2,11,12,13)(H2,14,15,16)

InChI Key

HYEZNYFSEDLYRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CC(O)(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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